6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis of Heterocycles
- Research has demonstrated the facile construction of substituted pyrimido[4,5-d]pyrimidones, employing reactions that highlight the versatility of pyrimidine derivatives in synthesizing complex ring systems. This includes the synthesis of bis-pyrimido[4,5-d]pyrimidin-2,4-diones and substituted pyrimido[4,5-d]pyrimidin-2,4-diones with various functional groups, showcasing their utility in medicinal chemistry and materials science (Hamama et al., 2012).
Antimicrobial and Antiviral Applications
- Studies on pyrimidine derivatives have found applications in antimicrobial and antiviral research. For instance, novel thieno[2,3-d]pyrimidin-2,4-diones showed moderate activity against various bacteria, highlighting their potential as antimicrobial agents (Vlasov et al., 2022). Another study synthesized 1,3-dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives with tested antiviral activities against Hepatitis A and Herpes simplex viruses, indicating their potential in antiviral therapy (El-Etrawy & Abdel-Rahman, 2010).
Structural and Spectral Analysis
- Investigations into the molecular and crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into their hydrogen bonding and pi-pi stacking interactions. These studies provide valuable information for designing molecules with desired physical and chemical properties for various applications (Trilleras et al., 2009).
Green Synthesis Approaches
- A green method for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines highlights the environmental benefits of using water as a solvent and avoiding chromatography and recrystallization for purification, thereby supporting sustainable chemistry practices (Ahadi et al., 2014).
Optical and Nonlinear Optical Properties
- An experimental and computational study on pyrimidine-based bis-uracil derivatives explores their potential for optical, nonlinear optical, and drug discovery applications, indicating their versatility beyond traditional pharmaceutical applications (Mohan et al., 2020).
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-3-8(2)6-14(5-7)9-4-10(15)13-11(16)12-9/h4,7-8H,3,5-6H2,1-2H3,(H2,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWPNWZWXLYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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